Cgp 8065

Description

Properties

CAS No. |

62939-04-2 |

|---|---|

Molecular Formula |

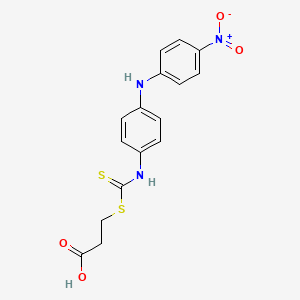

C16H15N3O4S2 |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

3-[[4-(4-nitroanilino)phenyl]carbamothioylsulfanyl]propanoic acid |

InChI |

InChI=1S/C16H15N3O4S2/c20-15(21)9-10-25-16(24)18-13-3-1-11(2-4-13)17-12-5-7-14(8-6-12)19(22)23/h1-8,17H,9-10H2,(H,18,24)(H,20,21) |

InChI Key |

CTOSDJOWBFXFCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])NC(=S)SCCC(=O)O |

Appearance |

Solid powder |

Other CAS No. |

62939-04-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CGP 8065 CGP-8065 N-(4-(4'-nitroanilino)phenyl) S-(beta-carboxyethyl)dithiocarbamate |

Origin of Product |

United States |

Foundational & Exploratory

Ro 20-1724: A Selective Phosphodiesterase 4 (PDE4) Inhibitor for Research and Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 20-1724 is a potent and selective cell-permeable inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By preventing the degradation of cAMP, Ro 20-1724 modulates a variety of cellular processes, most notably inflammation. This document provides a comprehensive technical overview of Ro 20-1724, including its mechanism of action, key quantitative data, detailed experimental protocols, and a visual representation of its role in cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP), thereby regulating their intracellular concentrations and downstream signaling. The PDE4 family is specific for cAMP and is predominantly expressed in inflammatory and immune cells. This selective expression profile makes PDE4 an attractive therapeutic target for a range of inflammatory conditions.

Ro 20-1724, with the chemical name 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone, has been widely utilized as a research tool to investigate the physiological and pathological roles of PDE4. Its ability to elevate cAMP levels leads to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses. This guide will delve into the technical details of Ro 20-1724, providing the necessary information for its effective application in a research setting.

Mechanism of Action

Ro 20-1724 exerts its biological effects by selectively inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates and regulates the activity of numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). The net effect is a downregulation of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), and interferon-gamma (IFN-γ), and an increase in the production of anti-inflammatory cytokines like interleukin-10 (IL-10).[1][2]

dot

Caption: Signaling pathway of Ro 20-1724 action.

Quantitative Data

The inhibitory potency of Ro 20-1724 against PDE4 has been determined in various experimental systems. The following table summarizes key quantitative data for easy comparison.

| Parameter | Value | Cell/Enzyme Source | Reference(s) |

| IC50 | ~2 µM | Not specified | [3][4][5] |

| 2.39 µM | TSHR-CNG-HEK293 cells | [6] | |

| 1.72 µM | TSHR-CNG-HEK293 cells (with TSH stimulation) | ||

| 1.44 µM | Parental CNG-HEK293 cells (with forskolin stimulation) | ||

| Ki | 3.1 µM | Not specified | [7] |

| >25 µM (for PDE3) | Not specified | [3][5] | |

| 1930 nM | Not specified | [7] |

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values can vary depending on the specific experimental conditions, including the enzyme source, substrate concentration, and assay method.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently conducted with Ro 20-1724.

In Vitro PDE4 Inhibition Assay

This protocol describes a common method to determine the IC50 of Ro 20-1724 against PDE4.

Objective: To quantify the inhibitory effect of Ro 20-1724 on PDE4 activity.

Materials:

-

Recombinant human PDE4 enzyme

-

Ro 20-1724

-

cAMP (substrate)

-

5'-nucleotidase

-

Phosphate-buffered saline (PBS)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Detection reagent (e.g., malachite green for phosphate detection)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a serial dilution of Ro 20-1724 in the assay buffer.

-

In a 96-well plate, add the recombinant PDE4 enzyme to each well.

-

Add the different concentrations of Ro 20-1724 to the respective wells. Include a control group with no inhibitor.

-

Initiate the reaction by adding cAMP to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the PDE4 reaction by adding a stopping agent (e.g., by boiling or adding a chemical inhibitor).

-

Add 5'-nucleotidase to convert the resulting AMP into adenosine and inorganic phosphate. Incubate as required.

-

Add the detection reagent (e.g., malachite green) to quantify the amount of inorganic phosphate produced.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each concentration of Ro 20-1724 and determine the IC50 value by plotting the data and fitting to a dose-response curve.

dot

Caption: Workflow for a typical in vitro PDE4 inhibition assay.

In Vivo Neuroprotection Study in a Rat Model of Cognitive Deficit

This protocol outlines an experimental design to assess the neuroprotective effects of Ro 20-1724 in a chemically-induced model of cognitive impairment.[3]

Objective: To evaluate the ability of Ro 20-1724 to mitigate cognitive deficits and oxidative stress in a rat model.

Animal Model:

-

Adult male Wistar rats (200-250g)

-

Induction of cognitive deficit: Intracerebroventricular (i.c.v.) injection of streptozotocin (STZ; 3 mg/kg) on day 1 and day 3.

Treatment:

-

Ro 20-1724 administered intraperitoneally (i.p.) at doses of 125, 250, and 500 µg/kg daily for 21 days, starting from day 1.

-

Control groups: Sham (i.c.v. vehicle) and STZ + vehicle.

Behavioral Assessments:

-

Passive Avoidance Test: Conducted on days 14 and 15 to assess learning and memory. The latency to enter a dark compartment associated with a foot shock is measured.

-

Morris Water Maze: Conducted from day 17 to 21 to evaluate spatial learning and memory. The time taken to find a hidden platform in a pool of water is recorded.

Biochemical Analysis (on day 22):

-

Rats are euthanized, and brains are collected.

-

Cerebral homogenates are prepared.

-

Cholinesterase Activity: Measured to assess cholinergic function.

-

Oxidative Stress Markers:

-

Malondialdehyde (MDA) levels: To quantify lipid peroxidation.

-

Nitrite levels: As an indicator of nitric oxide production.

-

Glutathione (GSH) levels: To assess the antioxidant capacity.

-

Statistical Analysis:

-

Data from behavioral tests and biochemical analyses are compared between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

dot

Caption: Timeline for the in vivo neuroprotection study.

Clinical Applications and Future Directions

While primarily a research tool, Ro 20-1724 has been investigated for its therapeutic potential. An early double-blind clinical trial demonstrated that topical application of Ro 20-1724 can improve psoriatic lesions, although it was less effective than a corticosteroid.[8][9] This finding highlights the potential of PDE4 inhibitors in dermatology.

The anti-inflammatory and neuroprotective properties of Ro 20-1724 suggest its potential utility in a broader range of diseases, including chronic obstructive pulmonary disease (COPD), asthma, and neurodegenerative disorders.[10][11] However, the development of more selective and potent PDE4 inhibitors with improved side-effect profiles has largely superseded Ro 20-1724 in clinical development. Nevertheless, it remains an invaluable tool for preclinical research and target validation in the ongoing quest for novel anti-inflammatory and neuroprotective therapies.

Conclusion

Ro 20-1724 is a well-characterized, selective PDE4 inhibitor that has significantly contributed to our understanding of the role of cAMP signaling in health and disease. Its ability to potently suppress inflammatory responses and exhibit neuroprotective effects in preclinical models underscores the therapeutic potential of targeting the PDE4 enzyme. This technical guide provides a comprehensive resource for researchers utilizing Ro 20-1724, offering key quantitative data, detailed experimental protocols, and a clear visualization of its mechanism of action. As research into inflammatory and neurodegenerative diseases continues, Ro 20-1724 will undoubtedly remain a crucial pharmacological tool.

References

- 1. Clinical Implication of Phosphodiesterase-4-Inhibition [mdpi.com]

- 2. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 3. Neuroprotective effect of RO-20-1724-a phosphodiesterase4 inhibitor against intracerebroventricular streptozotocin induced cognitive deficit and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of granulocyte/macrophage colony-stimulating factor release from human monocytes by cyclic AMP-elevating drugs: role of interleukin-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. frontierspartnerships.org [frontierspartnerships.org]

- 9. Ro 20-1724: an agent that significantly improves psoriatic lesions in double-blind clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The role of Ro 20-1724 in cAMP signaling pathways

An In-depth Technical Guide on the Role of Ro 20-1724 in cAMP Signaling Pathways

Introduction

Ro 20-1724, chemically known as 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone, is a cell-permeable chemical compound widely utilized in biomedical research.[1][2][3] It serves as a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical to the cyclic adenosine monophosphate (cAMP) signaling pathway.[4][5][6] By modulating intracellular cAMP levels, Ro 20-1724 provides a powerful tool for investigating a myriad of cellular processes, including inflammation, immune responses, synaptic plasticity, and vascular function.[1][6] This guide details the mechanism of action of Ro 20-1724, its effects on cAMP signaling, and its applications as a research tool, complete with quantitative data and experimental protocols.

Mechanism of Action: Inhibition of PDE4

The second messenger cAMP is a pivotal intracellular signaling molecule synthesized from ATP by the enzyme adenylyl cyclase (AC), which is often activated by G-protein coupled receptors (GPCRs). The concentration and duration of the cAMP signal are tightly regulated by a family of enzymes called cyclic nucleotide phosphodiesterases (PDEs), which catalyze the hydrolysis of cAMP into the inactive 5'-AMP.

Ro 20-1724 exerts its effects by selectively inhibiting the PDE4 enzyme family, which is specific for cAMP hydrolysis.[1] By binding to and inhibiting PDE4, Ro 20-1724 prevents the degradation of cAMP. This leads to an accumulation of intracellular cAMP, thereby amplifying and prolonging the signaling cascade initiated by AC activation. This elevated cAMP level is the primary mechanism through which Ro 20-1724 influences cellular function.

Quantitative Data: Potency and Selectivity

The efficacy of Ro 20-1724 as a PDE4 inhibitor has been quantified across various experimental systems. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key metrics of its potency. The compound exhibits high selectivity for PDE4 over other PDE families, such as PDE3.

| Parameter | Value (µM) | Enzyme/Cell System | Notes |

| IC50 | 2.0 | Generic PDE4 | Widely cited value.[1][3][5] |

| IC50 | 3.0 | cAMP-specific PDE4 | - |

| Ki | 1.93 | cAMP-specific PDE4 | - |

| IC50 | 2.39 | TSHR-CNG-HEK293 cells | Cell-based assay measuring PDE4 activity.[7][8] |

| IC50 | 1.44 | Parental HEK293 cells | Measured in the presence of forskolin stimulation.[8] |

| Ki | >25 | PDE3 | Demonstrates weak inhibition of PDE3, indicating selectivity for PDE4.[1][3] |

| Ki (in vivo) | 0.13 ± 0.02 | GH4C1 cells | Estimated in vivo using tailored CNG channels as cAMP sensors.[9] |

Downstream Cellular Effects and Signaling

The accumulation of intracellular cAMP triggered by Ro 20-1724 initiates a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA). Activated PKA phosphorylates numerous substrate proteins in the cytosol and nucleus, including the cAMP Response Element-Binding protein (CREB).[7] Phosphorylated CREB binds to specific DNA sequences (cAMP response elements) in the promoter regions of target genes, thereby modulating gene expression.

These downstream effects are responsible for the wide-ranging physiological responses observed with Ro 20-1724 treatment, which include:

-

Modulation of Inflammation : Inhibition of cytokine release (e.g., TNF-α, IL-4, IL-5) from immune cells.[1][7]

-

Neuroprotection and Synaptic Plasticity : Enhancement of memory formation and neuronal survival.[4][6]

-

Vascular Function : Used to study cAMP-mediated processes in vascular smooth muscle cells, such as migration.[1][10]

-

Apoptosis : Can promote apoptosis in certain cell lines, such as HL-60 promyelocytic leukemia cells.[7]

Experimental Protocols and Applications

Ro 20-1724 is frequently used in combination with an adenylyl cyclase activator (e.g., forskolin) or a GPCR agonist (e.g., isoproterenol, prostaglandin E1) to maximize and study cAMP accumulation.[10][11][12]

Protocol 1: Measurement of Intracellular cAMP Accumulation

This protocol describes a general method for quantifying the effect of Ro 20-1724 on intracellular cAMP levels in cultured cells.

Objective: To measure the potentiation of agonist-induced cAMP accumulation by Ro 20-1724.

Materials:

-

Cell line of interest (e.g., HEK293, vascular smooth muscle cells).

-

Cell culture medium and supplements.

-

Ro 20-1724 stock solution (in DMSO).

-

Adenylyl cyclase agonist (e.g., Forskolin or Isoproterenol stock solution).

-

Phosphate-buffered saline (PBS).

-

Cell lysis buffer.

-

Commercial cAMP quantification kit (e.g., LANCE, HTRF, or ELISA-based).

-

Multi-well cell culture plates (e.g., 96-well).

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and culture overnight to allow for attachment.

-

Pre-incubation: Aspirate the culture medium and wash the cells once with warm PBS. Add medium containing the desired concentration of Ro 20-1724 (e.g., 10 µM) or vehicle (DMSO) to the respective wells. Incubate for 15-30 minutes at 37°C.[12]

-

Stimulation: Add the adenylyl cyclase agonist (e.g., 1 µM Forskolin) to the wells and incubate for a specified time (e.g., 10-30 minutes) at 37°C.[10]

-

Cell Lysis: Aspirate the medium and add cell lysis buffer provided by the cAMP assay kit to stop the reaction and release intracellular contents.

-

Quantification: Following the manufacturer's instructions for the chosen cAMP assay kit, process the cell lysates to determine the concentration of cAMP. This typically involves competitive binding with a labeled cAMP analog and detection via fluorescence, luminescence, or colorimetry.

-

Data Analysis: Normalize cAMP concentrations to protein content or cell number. Compare the cAMP levels in cells treated with the agonist alone versus those treated with Ro 20-1724 plus the agonist to determine the fold-potentiation.

Protocol 2: In Vitro PDE4 Activity Assay

This protocol provides a framework for measuring the direct inhibitory effect of Ro 20-1724 on PDE4 activity in cell or tissue homogenates.

Objective: To determine the IC50 value of Ro 20-1724 for PDE4.

Materials:

-

Cell or tissue source of PDE4 (e.g., rat brain homogenate, cultured fat cells).[11]

-

Homogenization buffer.

-

Ro 20-1724 of various concentrations.

-

[3H]-cAMP (radiolabeled cAMP).

-

Snake venom (containing 5'-nucleotidase).

-

Anion-exchange resin.

-

Scintillation fluid and counter.

Methodology:

-

Homogenate Preparation: Prepare a cell or tissue homogenate in a suitable buffer and centrifuge to obtain a supernatant containing soluble PDE activity.

-

Assay Reaction: Set up reaction tubes containing the homogenate, assay buffer, and varying concentrations of Ro 20-1724.

-

Initiation: Start the reaction by adding a known amount of [3H]-cAMP. Incubate at 30°C for a time period that ensures linear reaction kinetics.

-

Termination and Conversion: Stop the reaction by boiling. After cooling, add snake venom, which contains 5'-nucleotidase, to convert the [3H]-5'-AMP product into [3H]-adenosine. Incubate again.

-

Separation: Add an anion-exchange resin slurry. The resin binds the unreacted, negatively charged [3H]-cAMP, while the neutral product, [3H]-adenosine, remains in the supernatant.

-

Quantification: Centrifuge the tubes and transfer an aliquot of the supernatant to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter. The counts are proportional to the PDE activity.

-

Data Analysis: Plot the percentage of PDE inhibition against the logarithm of the Ro 20-1724 concentration. Use a non-linear regression model to fit the data and calculate the IC50 value.

Conclusion

Ro 20-1724 is an indispensable pharmacological tool for the study of cAMP signaling. Its well-characterized mechanism as a selective PDE4 inhibitor allows researchers to effectively manipulate intracellular cAMP levels, providing critical insights into the downstream consequences of this ubiquitous second messenger. From elucidating its role in inflammatory and neurodegenerative diseases to its function in regulating vascular cell behavior, Ro 20-1724 continues to be a cornerstone compound for scientists and drug development professionals in the field.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. Ro 20-1724 - Applications - CAT N°: 18272 [bertin-bioreagent.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ro 20-1724 | Phosphodiesterases | Tocris Bioscience [tocris.com]

- 6. Ro 20-1724 | CAS 29925-17-5 | PDE4 inhibitor [stressmarq.com]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. rupress.org [rupress.org]

- 10. ahajournals.org [ahajournals.org]

- 11. academic.oup.com [academic.oup.com]

- 12. pnas.org [pnas.org]

An In-depth Technical Guide on the Downstream Effects of Ro 20-1724 on CREB Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ro 20-1724 is a cell-permeable and selective inhibitor of cAMP-specific phosphodiesterase 4 (PDE4).[1][2][3] This enzyme is a critical regulator of intracellular second messenger signaling. By inhibiting PDE4, Ro 20-1724 modulates the levels of cyclic adenosine monophosphate (cAMP), a key signaling molecule that influences a multitude of cellular processes.[4] A primary and well-documented downstream consequence of elevated cAMP is the phosphorylation and activation of the cAMP response element-binding protein (CREB).[1][2] CREB is a transcription factor that plays a pivotal role in regulating the expression of genes involved in neuronal plasticity, long-term memory, cell proliferation, and survival.[5][6][7] This guide provides a comprehensive overview of the molecular mechanisms by which Ro 20-1724 influences CREB phosphorylation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways.

Core Mechanism of Action: From PDE4 Inhibition to PKA Activation

The principal mechanism of Ro 20-1724 involves the specific inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cAMP.[1][5][6] The inhibition of PDE4 leads to an accumulation of intracellular cAMP.[4] This rise in cAMP concentration directly activates cAMP-dependent Protein Kinase A (PKA).[1][2][8] The activation of PKA is a crucial step that initiates a signaling cascade culminating in the phosphorylation of CREB.[2][6] The catalytic subunits of activated PKA translocate to the nucleus where they phosphorylate CREB at its Serine-133 residue, a modification essential for its transcriptional activity.[5][6]

Quantitative Data Presentation

The efficacy of Ro 20-1724 as a PDE4 inhibitor has been quantified in various studies. The following tables summarize key quantitative data regarding its inhibitory activity and its observed effects on CREB phosphorylation.

Table 1: Inhibitory Potency of Ro 20-1724 against PDE4

| Parameter | Value | Cell/System Context | Reference |

| IC₅₀ | 1.930 µM | General PDE4 | [1] |

| IC₅₀ | 2.0 µM | General PDE4 | |

| IC₅₀ | 2.39 µM | TSHR-CNG-HEK293 cells (2h treatment) | [1] |

| IC₅₀ | 3.0 µM | General PDE4 | [2] |

| Kᵢ | 1930 nM (1.93 µM) | cAMP-specific PDE4 | [9] |

| Kᵢ | > 25 µM | Weakly inhibits PDE3 | [3] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibitor constant) represents the dissociation constant of the enzyme-inhibitor complex.

Table 2: Documented Effects of Ro 20-1724 on CREB Phosphorylation and Downstream Events

| Experimental Model | Ro 20-1724 Treatment | Observed Effect on CREB/Downstream Pathways | Reference |

| Immature Sprague-Dawley Rats | Not specified | Reverted the downregulation of total and phosphorylated CREB caused by ketamine anesthesia (P<0.05). | [10] |

| Ventral Tegmental Area (VTA) of Rats | Systemic administration (dose not specified) | Increased CREB phosphorylation and activation in the VTA. | [11] |

| Human Aortic Endothelial Cells (HAECs) | 10 µmol/L | Did not promote the phosphorylation of several PKA substrates, including CREB, suggesting localized cAMP signaling effects. | [12] |

| CHO cells | 100 µM (used to achieve near-maximum PDE inhibition) | Used as a tool to maximize PDE inhibition for screening other compounds that potentiate CREB signaling. | [5][13] |

Experimental Protocols for Measuring CREB Phosphorylation

Several robust methodologies are employed to quantify the phosphorylation of CREB at Serine-133 following treatment with compounds like Ro 20-1724.

1. Western Blot Analysis

This technique is the gold standard for detecting and quantifying changes in protein phosphorylation.

-

Cell Lysis: Treat cells with Ro 20-1724 for the desired time and dose. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CREB (pCREB Ser-133). Subsequently, probe a separate or stripped membrane with an antibody for total CREB as a loading control.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantification: Use densitometry software to measure the band intensity of pCREB relative to total CREB.

2. Immunohistochemistry (IHC) / Immunocytochemistry (ICC)

These methods are used to visualize the localization of pCREB within tissues or cells.

-

Sample Preparation: Fix cells or tissue sections with paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody entry.

-

Blocking: Block with a serum-based solution to minimize non-specific signals.

-

Primary Antibody Incubation: Incubate the samples with the anti-pCREB (Ser-133) antibody.[14]

-

Secondary Antibody Incubation: Apply a fluorescently-labeled secondary antibody.

-

Imaging: Visualize the samples using fluorescence or confocal microscopy. Nuclear staining (e.g., with DAPI) is often used to confirm the nuclear localization of pCREB.

3. Flow Cytometry

This high-throughput method allows for the quantification of pCREB in thousands of individual cells.

-

Cell Preparation: After treatment, fix and permeabilize the cells in suspension.

-

Staining: Stain the cells with a fluorescently conjugated antibody cocktail, including an antibody for pCREB (e.g., anti-pCREB AF647).[15]

-

Analysis: Analyze the stained cells on a flow cytometer. The mean fluorescence intensity (MFI) of the pCREB signal is measured to quantify the level of phosphorylation per cell.[15]

4. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This is a sensitive, plate-based immunoassay for the quantitative detection of phosphorylated proteins.

-

Principle: The assay uses two labeled antibodies: one that binds to a phosphorylation-independent epitope on CREB (labeled with a donor fluorophore) and another that specifically binds to the phosphorylated Ser-133 site (labeled with an acceptor fluorophore).[16]

-

Procedure: Cells are cultured and treated in a multi-well plate and then lysed. The detection antibodies are added to the lysate.

-

Detection: When both antibodies bind to pCREB, the donor and acceptor fluorophores are brought into close proximity, generating a Förster Resonance Energy Transfer (FRET) signal. The intensity of this signal is directly proportional to the amount of phosphorylated CREB in the sample.[16]

Conclusion

Ro 20-1724 serves as a valuable pharmacological tool for investigating cAMP-mediated signaling pathways. Its selective inhibition of PDE4 provides a direct mechanism for increasing intracellular cAMP levels, which robustly activates the PKA signaling cascade. The subsequent phosphorylation of the transcription factor CREB at Serine-133 is a critical downstream event. This activation of CREB is instrumental in mediating the compound's effects on gene expression, which have been linked to significant physiological outcomes, including neuroprotection and the modulation of learning and memory. The experimental protocols detailed herein provide a framework for the precise quantification and analysis of this important signaling event, facilitating further research into the therapeutic potential of PDE4 inhibitors.

References

- 1. glpbio.com [glpbio.com]

- 2. RO 20-1724, Phosphodiesterase 4 (PDE4) inhibitor (CAS 29925-17-5) | Abcam [abcam.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. Identification of compounds that potentiate CREB signaling as possible enhancers of long-term memory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Measuring CREB activation using bioluminescent probes that detect KID-KIX interaction in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclic nucleotide phosphodiesterases as targets for treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The phosphodiesterase-4 inhibitor Ro 20-1724 reverses learning and memory impairments, and downregulation of CREB in the hippocampus and cortex induced by ketamine anesthesia in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphodiesterase 4 inhibition impairs cocaine-induced inhibitory synaptic plasticity and conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. pnas.org [pnas.org]

- 14. Phosphorylation of Transcription Factor CREB in Rat Spinal Cord after Formalin-Induced Hyperalgesia: Relationship toc-fos Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of CREB phosphorylation [bio-protocol.org]

- 16. revvity.com [revvity.com]

Ro 20-1724 applications in neuroscience research

An In-depth Technical Guide to Ro 20-1724 Applications in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 20-1724, chemically known as 4-(3-Butoxy-4-methoxybenzyl)imidazolidin-2-one, is a potent and selective cell-permeable inhibitor of phosphodiesterase type IV (PDE4).[1][2] PDE4 is a critical enzyme in the central nervous system responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a vast array of intracellular signaling cascades. By inhibiting PDE4, Ro 20-1724 elevates intracellular cAMP levels, making it an invaluable tool for investigating cAMP-mediated processes in neuroscience. Its application spans studies on synaptic plasticity, memory formation, neuroinflammation, and the pathophysiology of various neurological and psychiatric disorders.[1][3] This guide provides a comprehensive overview of its mechanism of action, quantitative data from key studies, detailed experimental protocols, and its diverse applications in neuroscience research.

Core Mechanism of Action: Modulating the cAMP Signaling Cascade

The primary mechanism of Ro 20-1724 in the nervous system is the inhibition of PDE4. PDE enzymes are crucial for regulating the duration and amplitude of cAMP signaling. In neurons, G-protein coupled receptors (GPCRs), when activated by neurotransmitters, stimulate adenylyl cyclase (AC) to convert ATP into cAMP. This elevation in cAMP is typically transient as PDEs, particularly the PDE4 family, rapidly degrade cAMP to 5'-AMP, terminating the signal.

Ro 20-1724 selectively binds to the catalytic site of PDE4, preventing the breakdown of cAMP.[4] The resulting sustained increase in intracellular cAMP levels leads to the activation of downstream effectors, most notably Protein Kinase A (PKA). Activated PKA then phosphorylates numerous target proteins, including the cAMP Response Element-Binding protein (CREB), a transcription factor that regulates the expression of genes crucial for neuronal survival, synaptic plasticity, and long-term memory formation.[5][6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, highlighting the effective concentrations and inhibitory constants of Ro 20-1724.

Table 1: In Vitro Inhibitory Activity and Efficacy

| Parameter | Value | Cell/Tissue Type | Experimental Context | Reference |

| IC₅₀ (PDE4) | 1.93 µM | - | Selective inhibition of cAMP-specific PDE4 | [5] |

| IC₅₀ (PDE4) | 2.0 µM | - | General PDE4 inhibition | [2][8] |

| IC₅₀ (PDE4) | 2.39 µM | TSHR-CNG-HEK293 cells | Inhibition of PDE4 activity after 2h treatment | [5] |

| Kᵢ (PDE4) | 1.93 µM | - | Potency of cAMP-specific PDE4 inhibition | [9] |

| Effective Conc. | 200 µM | Rat VTA slices | Blockade of cocaine-induced I-LTD | [10][11] |

| Effective Conc. | 50 µM | Mouse brain slices | Increased frequency of mIPSCs in wild-type mice | [12] |

| Effective Conc. | 10 µM | Human atrial myocytes | Increase in basal intracellular cAMP | [13] |

| Effective Conc. | 100 µM | Human peripheral blood mononuclear leukocytes | Inhibition of IgE production | [5] |

Table 2: In Vivo Dosage and Behavioral/Biochemical Outcomes

| Animal Model | Dosage | Route | Outcome | Reference |

| Rat (Streptozotocin-induced dementia) | 125, 250, 500 µg/kg | i.p. | Attenuated cognitive deficits and oxidative stress | [14] |

| Mouse (Allergic asthma model) | 3 mg/kg/day | p.o. | Reduced eosinophil influx and pro-inflammatory cytokines | [5] |

| Mouse (Alcohol consumption) | 10 mg/kg | i.p. | Reduced ethanol intake and preference | [15] |

| Rat (Alcohol consumption) | - | - | Reduced ethanol intake in alcohol-preferring rats | [16][17][18] |

| Rat (Sensory processing) | 0.1 - 2.5 mg/kg | s.c. | Increased amplitude of P20 and N40 in CA3 area | [19] |

Key Applications in Neuroscience Research

Synaptic Plasticity, Learning, and Memory

Ro 20-1724 is extensively used to probe the role of the cAMP/PKA/CREB pathway in synaptic plasticity, the cellular basis of learning and memory.[1]

-

Enhancing Cognition: Studies have shown that Ro 20-1724 can enhance cognition and memory formation. In a rat model of sporadic dementia induced by streptozotocin, chronic administration of Ro 20-1724 significantly improved learning and memory in passive avoidance and Morris water maze tasks.[3][14] It also shows promise in ameliorating memory impairment secondary to anesthesia in young rats.[20]

-

Modulating Synaptic Plasticity: The compound blocks endocannabinoid-mediated long-term depression of inhibitory synaptic transmission (I-LTD) in the ventral tegmental area (VTA), a form of plasticity implicated in the behavioral effects of drugs like cocaine.[11][21] Furthermore, it potentiates the effects of adenylyl cyclase activators (like forskolin) and adrenergic agonists on excitatory postsynaptic potentials, demonstrating its ability to modulate synaptic strength.[11][22]

-

Fragile X Syndrome Models: In both Drosophila and mouse models of Fragile X Syndrome, a condition characterized by impaired synaptic plasticity, treatment with Ro 20-1724 has been shown to rescue aberrant plasticity and restore long-term memory.[23][24]

Neurodegenerative and Neuropsychiatric Disorders

The neuroprotective and anti-inflammatory properties of Ro 20-1724 make it a valuable tool for studying neurodegenerative diseases.[1]

-

Neuroprotection: Ro 20-1724 has demonstrated neuroprotective effects in various models. It attenuates neurotoxicity induced by 3-nitropropionic acid (a model for Huntington's disease) by inhibiting calpain activation and increasing levels of p-CREB and Brain-Derived Neurotrophic Factor (BDNF).[4][6][25] It also reduces oxidative stress by decreasing malondialdehyde and nitrite levels while restoring glutathione.[14]

-

Alzheimer's Disease Models: By restoring cholinergic functions and combating oxidative stress, Ro 20-1724 has shown beneficial effects in models of Alzheimer's-type dementia.[14]

-

Psychosis Models: The compound has been investigated for antipsychotic-like properties, where it was found to reverse the disruptive effects of amphetamine on event-related potentials (ERP) but not on prepulse inhibition (PPI), suggesting a specific role in different levels of sensory processing.[26]

Neuroinflammation

Ro 20-1724 exhibits potent anti-inflammatory effects, primarily by elevating cAMP, which is known to suppress the production of pro-inflammatory mediators.[1][3]

-

Cytokine Inhibition: In a murine model of allergic asthma, Ro 20-1724 significantly reduced levels of tumor necrosis factor-α (TNF-α), interleukin-4 (IL-4), and interleukin-5 (IL-5) in bronchoalveolar lavage fluid.[5] This mechanism is relevant to neuroinflammation, where these cytokines play a pathogenic role.[27][28]

-

Modulating Immune Cells: The compound can inhibit IgE production from peripheral blood mononuclear cells, highlighting its ability to modulate immune responses that can impact the central nervous system.[5][28]

Substance Abuse and Reward Pathways

The VTA is a critical hub in the brain's reward circuit, and its plasticity is heavily implicated in addiction. Ro 20-1724 has been used to dissect the role of cAMP signaling in this context.

-

Cocaine: Ro 20-1724 blocks cocaine-induced I-LTD in VTA dopamine neurons.[10][21] This blockade of synaptic plasticity, coupled with an enhancement of CREB activation in the VTA, is believed to be the mechanism by which PDE4 inhibition impairs the acquisition of cocaine-conditioned place preference (CPP).[11][21]

-

Alcohol: Multiple studies in alcohol-preferring rat and mouse strains have demonstrated that administration of Ro 20-1724 dose-dependently reduces ethanol intake and preference, without significantly affecting the consumption of other rewarding substances like sucrose.[15][16][17][18][29] This suggests a specific role for the PDE4-cAMP pathway in regulating alcohol consumption.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

-

Objective: To measure synaptic currents and plasticity (e.g., I-LTD) in brain slices.

-

Methodology:

-

Slice Preparation: Rats or mice (e.g., 30-day-old rats) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF). Coronal slices (e.g., 250-300 µm thick) containing the region of interest (e.g., VTA) are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated ACSF at physiological temperature. VTA dopamine neurons are identified under IR-DIC microscopy. Whole-cell patch-clamp recordings are made using glass pipettes filled with an internal solution.

-

Stimulation and Recording: Inhibitory postsynaptic currents (IPSCs) are evoked by electrical stimulation of inhibitory afferents. Glutamate receptor antagonists (e.g., 20 µM CNQX, 50 µM AP-5) are often included in the ACSF to isolate GABAergic currents.[10]

-

Drug Application: Ro 20-1724 (e.g., 200 µM) is bath-applied to the slice. To induce I-LTD, a low-frequency stimulation protocol (e.g., 10 Hz for 5 min) is applied in the presence of an agonist (e.g., 3 µM cocaine or a CB₁ agonist).[10][11] The amplitude of the IPSCs is monitored before and after the induction protocol.

-

In Vivo Behavioral Assays

-

Morris Water Maze (MWM) for Spatial Memory:

-

Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.

-

Procedure: Rats are treated with Ro 20-1724 (e.g., 125-500 µg/kg, i.p.) for a set period (e.g., 21 days) following induction of a cognitive deficit (e.g., by i.c.v. streptozotocin).[14]

-

Acquisition Phase: For several consecutive days (e.g., days 17-21), rats undergo multiple trials per day to find the hidden platform, with escape latency (time to find the platform) recorded.

-

Probe Trial: On the final day, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.[14]

-

-

Passive Avoidance (PA) for Fear-Associated Memory:

-

Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.

-

Training (e.g., Day 14): A rat is placed in the light compartment. When it enters the dark compartment (a natural tendency), the door closes, and a brief foot shock is delivered.

-

Testing (e.g., Day 15): The rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates successful memory of the aversive stimulus.[14]

-

Biochemical Assays on Brain Tissue

-

Objective: To measure markers of cholinergic function and oxidative stress.

-

Methodology:

-

Tissue Preparation: Following behavioral testing (e.g., on day 22), animals are euthanized, and the brain is rapidly dissected and homogenized in a suitable buffer.[14]

-

Cholinesterase Activity: Assessed spectrophotometrically to measure the breakdown of acetylcholine, providing an index of cholinergic function.

-

Oxidative Stress Markers:

-

Malondialdehyde (MDA): Measured as an indicator of lipid peroxidation.

-

Nitrite: Measured as an indicator of nitric oxide production.

-

Glutathione (GSH): Measured as an indicator of the brain's antioxidant capacity.[14]

-

-

Conclusion

Ro 20-1724 is a cornerstone pharmacological tool in neuroscience research for elucidating the multifaceted roles of the cAMP signaling pathway. Its selectivity for PDE4 allows for targeted investigations into how cAMP dynamics influence synaptic plasticity, memory, neuroinflammation, and the neural circuits underlying complex behaviors and disease states. The wealth of data gathered using Ro 20-1724 has significantly advanced our understanding of conditions ranging from neurodegenerative diseases like Alzheimer's to substance use disorders. While not intended for human therapeutic use, its continued application in preclinical models is vital for identifying and validating novel therapeutic targets within the cAMP cascade for a host of debilitating brain disorders.[1]

References

- 1. Ro 20-1724 | CAS 29925-17-5 | PDE4 inhibitor [stressmarq.com]

- 2. Ro 20-1724 - Applications - CAT N°: 18272 [bertin-bioreagent.com]

- 3. Ro 20-1724 - LKT Labs [lktlabs.com]

- 4. Buy RO 20-1724 | 29925-17-5 | >98% [smolecule.com]

- 5. glpbio.com [glpbio.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Ro 20-1724 | Phosphodiesterases | Tocris Bioscience [tocris.com]

- 9. Ro 20-1724 (PD015356, PDMUULPVBYQBBK-UHFFFAOYSA-N) [probes-drugs.org]

- 10. researchgate.net [researchgate.net]

- 11. Phosphodiesterase 4 Inhibition Impairs Cocaine-Induced Inhibitory Synaptic Plasticity and Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. jacc.org [jacc.org]

- 14. Neuroprotective effect of RO-20-1724-a phosphodiesterase4 inhibitor against intracerebroventricular streptozotocin induced cognitive deficit and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of phosphodiesterase-4 decreases ethanol intake in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Reduction of alcohol drinking of alcohol-preferring (P) and high-alcohol drinking (HAD1) rats by targeting phosphodiesterase-4 (PDE4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pure.psu.edu [pure.psu.edu]

- 19. Selective phosphodiesterase inhibitors: a promising target for cognition enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ro 20-1724 Ameliorates Learning Deficit and Long-Term Memory Impairment Secondary to Repeated Ketamine Anesthesia in Young Rats [scirp.org]

- 21. Phosphodiesterase 4 inhibition impairs cocaine-induced inhibitory synaptic plasticity and conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Differential regulation of synaptic transmission by adrenergic agonists via protein kinase A and protein kinase C in layer V pyramidal neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. PDE-4 Inhibition Rescues Aberrant Synaptic Plasticity in Drosophila and Mouse Models of Fragile X Syndrome | Journal of Neuroscience [jneurosci.org]

- 24. Frontiers | Multiple Drug Treatments That Increase cAMP Signaling Restore Long-Term Memory and Aberrant Signaling in Fragile X Syndrome Models [frontiersin.org]

- 25. The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Neuroinflammatory Response in Reward-Associated Psychostimulants and Opioids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Targeting Phosphodiesterases—Towards a Tailor-Made Approach in Multiple Sclerosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Phosphodiesterase regulation of alcohol drinking in rodents - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Neuroinflammation with Ro 20-1724: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, a complex biological response of the central nervous system (CNS) to various insults, plays a dual role in both neuroprotection and neurodegeneration. Chronic activation of glial cells, particularly microglia and astrocytes, contributes to the pathogenesis of numerous neurodegenerative diseases. Modulating this inflammatory cascade presents a promising therapeutic avenue. Ro 20-1724, a selective inhibitor of phosphodiesterase 4 (PDE4), has emerged as a valuable pharmacological tool to investigate and potentially mitigate neuroinflammatory processes. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and key findings related to the use of Ro 20-1724 in neuroinflammation research. We detail its mechanism of action, provide structured quantitative data from pivotal studies, and offer comprehensive experimental protocols and signaling pathway diagrams to facilitate further investigation in this critical area of neuroscience.

Introduction: The Role of Ro 20-1724 in Neuroinflammation

Ro 20-1724 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, Ro 20-1724 elevates intracellular cAMP levels, a crucial second messenger that modulates a wide array of cellular functions, including inflammatory responses.[2] In the context of the central nervous system, PDE4 is prominently expressed in immune and inflammatory cells, making it a key regulator of neuroinflammation.[3]

The anti-inflammatory effects of Ro 20-1724 are primarily mediated through the cAMP-Protein Kinase A (PKA) signaling pathway. Increased cAMP levels lead to the activation of PKA, which in turn can phosphorylate and activate the cAMP response element-binding protein (CREB).[1][4] Activated CREB modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), while potentially increasing the production of anti-inflammatory cytokines like interleukin-10 (IL-10).[3][5][6]

This guide will delve into the practical aspects of utilizing Ro 20-1724 as a research tool, providing detailed protocols and data to aid in the design and interpretation of neuroinflammation studies.

Mechanism of Action: The cAMP Signaling Pathway

The primary mechanism by which Ro 20-1724 exerts its anti-inflammatory effects is through the modulation of the cAMP signaling cascade. The inhibition of PDE4 prevents the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP. This initiates a signaling cascade with broad downstream effects.

References

- 1. glpbio.com [glpbio.com]

- 2. abbexa.com [abbexa.com]

- 3. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 4. Phosphodiesterase 4 inhibition impairs cocaine-induced inhibitory synaptic plasticity and conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential modulation of cytokine production by drugs: implications for therapy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

The Genesis of a Selective Inhibitor: A Technical History of Ro 20-1724

Basel, Switzerland - In the landscape of cellular signaling and drug discovery, the imidazolidinone derivative Ro 20-1724 holds a significant place as a pioneering selective inhibitor of phosphodiesterase 4 (PDE4). Developed by scientists at Hoffmann-La Roche, its discovery and subsequent characterization have provided researchers with a valuable tool to dissect the intricate roles of cyclic adenosine monophosphate (cAMP) in a myriad of physiological and pathophysiological processes. This in-depth technical guide serves to illuminate the discovery, history, and core experimental methodologies associated with Ro 20-1724, catering to researchers, scientists, and drug development professionals.

Discovery and Developmental History

Ro 20-1724 was identified as a selective inhibitor of the cAMP-specific phosphodiesterase, which was later classified as PDE4. This selectivity for PDE4 over other PDE families made it a valuable pharmacological tool. Early investigations focused on its potential anti-inflammatory and immunomodulatory properties, driven by the knowledge that elevating cAMP levels in immune cells could suppress inflammatory responses.[2] Over the years, its utility has expanded into neuroscience research, where it has been used to study the role of cAMP signaling in processes such as memory and mood.[3] Although it has been evaluated in clinical trials for conditions like psoriasis, its primary legacy remains as a foundational research compound that has paved the way for the development of newer, more potent, and subtype-selective PDE4 inhibitors.[4]

Mechanism of Action: Targeting the cAMP Signaling Pathway

Ro 20-1724 exerts its biological effects by inhibiting the enzymatic activity of phosphodiesterase 4 (PDE4). PDE4 is a member of a large family of enzymes responsible for the degradation of cyclic nucleotides. Specifically, PDE4 hydrolyzes the phosphodiester bond in cAMP, converting it to the inactive adenosine 5'-monophosphate (AMP).

By inhibiting PDE4, Ro 20-1724 prevents the breakdown of cAMP, leading to an accumulation of intracellular cAMP levels. This elevation in cAMP activates downstream effectors, most notably Protein Kinase A (PKA). Activated PKA then phosphorylates a variety of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), which in turn modulate gene expression and cellular function. This mechanism underlies the diverse physiological effects of Ro 20-1724, from the suppression of inflammatory cytokine production to the modulation of synaptic plasticity.

Figure 1: Ro 20-1724 Mechanism of Action in the cAMP Signaling Pathway.

Quantitative Data Summary

The inhibitory potency of Ro 20-1724 has been quantified in various assays. The following tables summarize key quantitative data for easy comparison.

| Parameter | Value | Enzyme/Cell Type | Reference |

| IC50 | 2.0 µM | PDE4 | [5][6] |

| IC50 | 1.930 µM | cAMP-specific phosphodiesterase | [7] |

| IC50 | 2.39 µM | PDE4 activity in TSHR-CNG-HEK293 cells | [7] |

| Ki | 1930 nM | cAMP-specific phosphodiesterase (PDE4) | [4][8] |

| Ki | > 25 µM | PDE3 | [6][9] |

| Table 1: Inhibitory Potency of Ro 20-1724 against Phosphodiesterases. |

| Cellular Effect | Concentration | Cell Type | Result | Reference |

| Inhibition of TNF-α release | EC50 = 41 µM | LPS-stimulated human monocytes | Concentration-dependent inhibition | [2] |

| Inhibition of GM-CSF release | EC50 = 41 µM | LPS-stimulated human monocytes | Concentration-dependent inhibition | [2] |

| Inhibition of IgE synthesis | 100 µM | Peripheral blood mononuclear leukocytes from atopic dermatitis patients | Significant inhibition | [7] |

| Apoptosis induction | 100 µM | HL-60 cells | Promotion of apoptosis within 5 hours | [7] |

| Table 2: Cellular Effects of Ro 20-1724. |

Key Experimental Protocols

The characterization of Ro 20-1724 has relied on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments.

PDE4 Inhibition Assay (Cell-Based)

This protocol describes a cell-based assay to determine the inhibitory activity of compounds like Ro 20-1724 on PDE4.

Figure 2: Workflow for a Cell-Based PDE4 Inhibition Assay.

Methodology:

-

Cell Culture: TSHR-CNG-HEK293 cells, which stably express a thyroid-stimulating hormone receptor and a cyclic nucleotide-gated (CNG) ion channel, are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 1536-well plates at a density of approximately 1000 cells per well and incubated for 24 hours.

-

Dye Loading: A membrane potential-sensitive dye is added to the cells. In the absence of cAMP, the CNG channels are closed.

-

Compound Addition: Ro 20-1724 or other test compounds are added at various concentrations. Inhibition of PDE4 leads to an increase in cAMP, which opens the CNG channels, causing a change in membrane potential that is detected by the dye.

-

Signal Detection: The fluorescence signal is measured using a plate reader. The change in fluorescence is proportional to the inhibition of PDE4 activity.

-

Data Analysis: The data is normalized to positive (e.g., a saturating concentration of Ro 20-1724) and negative (e.g., DMSO) controls to calculate the percent inhibition. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[9]

Measurement of Intracellular cAMP

This protocol outlines a common method for quantifying changes in intracellular cAMP levels following treatment with Ro 20-1724.

Methodology:

-

Cell Culture and Treatment: U937 cells are cultured and suspended in RPMI-1640 medium. The cell suspension is pre-incubated with Ro 20-1724 (e.g., 10 µM) for a short period (e.g., 5 minutes).

-

Stimulation: The cells are then treated with a cAMP-inducing agent (e.g., the H2 receptor agonist dimaprit) for a specified time (e.g., 20 minutes).

-

Cell Lysis: After stimulation, the cells are pelleted by centrifugation and lysed using a specific cell lysis buffer.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay kit (e.g., from R&D Systems).

-

Data Analysis: The results are typically expressed as pmol of cAMP per million cells or normalized to the protein concentration of the lysate.[8]

TNF-α Release Assay from Human Monocytes

This protocol details the procedure for assessing the inhibitory effect of Ro 20-1724 on the release of the pro-inflammatory cytokine TNF-α from primary human monocytes.

Methodology:

-

Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood by density gradient centrifugation. Monocytes are then purified from the PBMC population by adherence to plastic culture dishes.

-

Cell Culture and Treatment: Adherent monocytes are pre-treated with various concentrations of Ro 20-1724 for a defined period (e.g., 20 minutes).

-

Stimulation: The monocytes are then stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α.

-

Supernatant Collection: After an incubation period (e.g., 4 hours), the cell culture supernatant is collected.

-

TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value for the inhibition of TNF-α release can be calculated.[2][10]

Synthesis of Ro 20-1724

A concise and efficient synthesis of Ro 20-1724 has been reported, which significantly reduces the number of steps compared to earlier methods. An iron-catalyzed aminoazidation reaction is a key step in this modern synthetic route.

Figure 3: Simplified Synthetic Scheme for Ro 20-1724.

While a detailed, step-by-step protocol is proprietary to the developing entities, the general approach involves the synthesis of a key azidoamine intermediate from an allyl aryl ether via an iron-catalyzed aminoazidation reaction. This intermediate then undergoes cyclization to form the imidazolidin-2-one ring structure of Ro 20-1724.[11] This modern approach offers a more streamlined pathway to the final product.

Conclusion

Ro 20-1724 has been an instrumental molecule in the field of cyclic nucleotide research. Its discovery and characterization as a selective PDE4 inhibitor have not only provided a deeper understanding of the role of cAMP in health and disease but have also laid the groundwork for the development of a new class of therapeutic agents. The experimental protocols detailed herein represent the foundational assays that have been used to elucidate its mechanism of action and biological effects. As research into the complexities of intracellular signaling continues, the legacy of Ro 20-1724 as a pioneering chemical probe endures.

References

- 1. Platelet α2-adrenoceptor alterations in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppression of granulocyte/macrophage colony-stimulating factor release from human monocytes by cyclic AMP-elevating drugs: role of interleukin-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase 4 inhibitors and drugs of abuse: current knowledge and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. promega.com [promega.com]

- 6. caymanchem.com [caymanchem.com]

- 7. glpbio.com [glpbio.com]

- 8. Measurement of intra-cellular cAMP [bio-protocol.org]

- 9. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]

- 11. chemrxiv.org [chemrxiv.org]

Methodological & Application

Ro 20-1724: Application Notes and Protocols for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 20-1724 is a cell-permeable and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Ro 20-1724 leads to an accumulation of intracellular cAMP, a critical second messenger involved in a myriad of cellular processes. This makes Ro 20-1724 a valuable tool for investigating the role of cAMP signaling in various biological systems in vitro. These application notes provide detailed protocols and quantitative data for the use of Ro 20-1724 in cell culture experiments.

Mechanism of Action

Ro 20-1724 specifically targets and inhibits the activity of PDE4, which is responsible for hydrolyzing cAMP into AMP. This inhibition results in elevated intracellular cAMP levels, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).

dot

Caption: Signaling pathway of Ro 20-1724.

Quantitative Data

The following tables summarize the key quantitative parameters of Ro 20-1724 activity from various in vitro studies.

Table 1: Inhibitory Potency of Ro 20-1724

| Parameter | Value | Cell/System | Reference |

| IC₅₀ | 2.0 μM | PDE4 | |

| IC₅₀ | 1.72 µM | TSHR-CNG-HEK293 cells (with TSH stimulation) | [1][2] |

| IC₅₀ | 2.39 µM | TSHR-CNG-HEK293 cells (without TSH stimulation) | [1][2] |

| IC₅₀ | 1.44 µM | CNG-HEK293 parental cells (with forskolin) | [1][2] |

| Kᵢ | 3.1 μM | PDE IV (Cell-free assay) | [3][4] |

| Kᵢ | 1930 nM | PDE4/PDE IV | [5] |

Table 2: Effective Concentrations in Cell-Based Assays

| Cell Type | Concentration | Observed Effect | Reference |

| Atopic Dermatitis Mononuclear Leukocytes | 10⁻⁴ M and 10⁻⁵ M | Inhibition of IgE synthesis | [6] |

| Vascular Smooth Muscle Cells (VSMCs) | 10 μmol/L | Potentiation of forskolin-induced inhibition of migration and cAMP increase | [7] |

| CHO Cells | 100 μM | Used to achieve maximal PDE inhibition for cAMP assays | [8] |

| Rat Cortical Cultures | 180 μM | Blockade of forskolin-evoked adenosine accumulation | [9] |

| PC12 Cells | 100 μM | Inhibition of phosphodiesterase activity for cAMP accumulation studies | [10] |

| CFBE Cells | 17.5 µM | Used to prevent cAMP degradation | [11] |

Experimental Protocols

Protocol 1: General Protocol for In Vitro Treatment with Ro 20-1724

This protocol provides a general workflow for treating adherent cell cultures with Ro 20-1724 to study its effects on cAMP signaling and downstream cellular functions.

dot

Caption: General experimental workflow for Ro 20-1724 treatment.

Materials:

-

Ro 20-1724 powder

-

Sterile, high-purity DMSO or Ethanol

-

Appropriate cell culture medium and supplements

-

Adherent cells of interest

-

Multi-well cell culture plates

-

Standard cell culture equipment (incubator, biosafety cabinet)

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow overnight.

-

Stock Solution Preparation: Prepare a stock solution of Ro 20-1724 in DMSO or ethanol.[3][12] For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C or -80°C for long-term storage.[5]

-

Working Solution Preparation: On the day of the experiment, thaw the stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium. It is crucial to ensure the final DMSO/ethanol concentration is consistent across all conditions, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of Ro 20-1724. Include a vehicle control (medium with the same concentration of DMSO or ethanol but without Ro 20-1724).

-

Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the specific endpoint being measured (e.g., 15-60 minutes for cAMP accumulation, longer for gene expression or functional changes).

-

Downstream Analysis: Following incubation, harvest the cells or supernatant for analysis. This can include cAMP measurement assays, Western blotting for phosphorylated PKA substrates, RT-qPCR for target gene expression, or functional assays such as cell migration or cytokine production.

Protocol 2: cAMP Accumulation Assay

This protocol details a common application of Ro 20-1724 to measure changes in intracellular cAMP levels, often in combination with an adenylyl cyclase activator like forskolin.

Materials:

-

Cells treated with Ro 20-1724 (from Protocol 1)

-

Forskolin (optional, for stimulated cAMP production)

-

cAMP assay kit (e.g., ELISA, HTRF)

-

Lysis buffer compatible with the cAMP assay kit

Procedure:

-

Cell Treatment: Treat cells with Ro 20-1724 (e.g., 10-100 µM) for a short pre-incubation period (e.g., 15-30 minutes). This allows the inhibitor to enter the cells and inhibit PDE4.

-

Stimulation (Optional): To amplify the cAMP signal, stimulate the cells with an adenylyl cyclase activator such as forskolin (e.g., 1-10 µM) for a short duration (e.g., 10-20 minutes) in the continued presence of Ro 20-1724.

-

Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with the cAMP assay kit.

-

cAMP Measurement: Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.

-

Data Analysis: Calculate the cAMP concentration for each sample and normalize to the protein concentration of the cell lysate if necessary. Compare the cAMP levels in Ro 20-1724-treated cells to the vehicle control.

Protocol 3: Inhibition of Vascular Smooth Muscle Cell (VSMC) Migration

This protocol, adapted from published studies, describes the use of Ro 20-1724 to investigate the role of cAMP in inhibiting VSMC migration.[7][13]

Materials:

-

Rat aortic smooth muscle cells (RASMCs)

-

Transwell cell culture inserts (8.0-µm pore size)

-

DMEM with 0.5% FBS

-

Platelet-derived growth factor (PDGF)

-

Forskolin

-

Ro 20-1724

-

Giemsa stain

Procedure:

-

Cell Preparation: Culture RASMCs to sub-confluence. Harvest the cells and resuspend them in DMEM with 0.5% FBS.

-

Transwell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.

-

Chemoattractant and Inhibitor Addition: In the lower chamber, add DMEM/0.5% FBS containing PDGF as a chemoattractant. In the upper chamber, add Ro 20-1724 (e.g., 10 µM), with or without forskolin (e.g., 1-10 µM).

-

Incubation: Incubate the Transwell plates for a period that allows for cell migration (e.g., 6 hours) at 37°C in a 5% CO₂ incubator.

-

Cell Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the insert membrane. Fix the migrated cells on the lower surface of the membrane and stain with Giemsa stain.

-

Quantification: Count the number of migrated cells in several high-power fields under a microscope.

-

Data Analysis: Compare the number of migrated cells in the Ro 20-1724-treated groups to the control groups to determine the inhibitory effect.

Troubleshooting and Considerations

-

Solubility: Ro 20-1724 is soluble in DMSO and ethanol but insoluble in water.[3][12] Ensure complete dissolution in the organic solvent before diluting in aqueous culture medium.

-

Cytotoxicity: While generally used at non-toxic concentrations, it is advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range for your specific cell type and experimental duration.[14]

-

Off-Target Effects: Although selective for PDE4, at very high concentrations, Ro 20-1724 may inhibit other PDE isoforms. It is recommended to use the lowest effective concentration to minimize potential off-target effects.

-

Co-treatment with Stimulators: The effect of Ro 20-1724 on cAMP levels is more pronounced when adenylyl cyclase is activated. Co-treatment with agents like forskolin or a GPCR agonist can enhance the experimental window.[7]

-

Vehicle Controls: Always include a vehicle control (the solvent used to dissolve Ro 20-1724, e.g., DMSO) at the same final concentration as in the experimental conditions to account for any effects of the solvent itself.

References

- 1. researchgate.net [researchgate.net]

- 2. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. The identification of a new cyclic nucleotide phosphodiesterase activity in human and guinea-pig cardiac ventricle. Implications for the mechanism of action of selective phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Phosphodiesterase inhibition by Ro 20-1724 reduces hyper-IgE synthesis by atopic dermatitis cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. pnas.org [pnas.org]

- 9. Forskolin evokes extracellular adenosine accumulation in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activity-Dependent Autocrine-Paracrine Activation of Neuronal P2Y Receptors | Journal of Neuroscience [jneurosci.org]

- 11. 4.3. Treatments [bio-protocol.org]

- 12. abbexa.com [abbexa.com]

- 13. Synergistic inhibition of vascular smooth muscle cell migration by phosphodiesterase 3 and phosphodiesterase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Determining the Optimal Working Concentration of Ro 20-1724 In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the optimal working concentration of Ro 20-1724 for in vitro experiments. Ro 20-1724 is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular signaling pathways.

Introduction to Ro 20-1724

Ro 20-1724 is a cell-permeable compound that selectively inhibits the cAMP-specific phosphodiesterase 4 (PDE4) with an IC50 of approximately 2 µM.[1] By inhibiting PDE4, Ro 20-1724 prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an accumulation of intracellular cAMP. This, in turn, activates protein kinase A (PKA) and the cAMP response element-binding protein (CREB), modulating various cellular processes including inflammation, apoptosis, and immune responses.[2]

Quantitative Data Summary

The following table summarizes the effective concentrations of Ro 20-1724 reported in various in vitro studies. This data can serve as a starting point for designing dose-response experiments in your specific cell system.

| Parameter | Value | Cell Type/System | Observed Effect | Reference |

| IC50 | 1.930 µM | cAMP-specific phosphodiesterase (PDE4) | Inhibition of PDE4 activity | [2] |

| IC50 | 2.39 µM | TSHR-CNG-HEK293 cells | Inhibition of PDE4 activity | [2] |

| IC50 | 2.0 µM | General PDE4 inhibition | Inhibition of PDE4 activity | [1] |

| Ki | 3.1 µM | PDE IV | Inhibition of PDE IV | [3] |

| Working Concentration | 10 µM - 100 µM | Peripheral blood mononuclear leukocytes (MNL) from atopic dermatitis patients | Inhibition of IgE synthesis | [4][5] |

| Working Concentration | 100 µM | HL-60 cells | Promotion of apoptosis | [2] |

| Working Concentration | 100 µM | CHO cells | Potentiation of cAMP production | [6] |

| Working Concentration | 500 µM | Psoriatic epidermal slices | 94% inhibition of cAMP hydrolysis and 1395% increase in cAMP levels | [7] |

Signaling Pathway of Ro 20-1724

Ro 20-1724's mechanism of action is centered on the modulation of the cAMP signaling pathway. The diagram below illustrates how Ro 20-1724 inhibits PDE4 to increase intracellular cAMP levels, leading to the activation of downstream effectors.

Caption: Mechanism of Ro 20-1724 in the cAMP signaling pathway.

Experimental Protocols

I. Preparation of Ro 20-1724 Stock Solution

It is crucial to prepare a concentrated stock solution of Ro 20-1724 in a suitable solvent, which can then be diluted to the final working concentrations in cell culture media.

Materials:

-

Ro 20-1724 powder

-

Dimethyl sulfoxide (DMSO) or Ethanol

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Refer to the manufacturer's datasheet for the molecular weight of your specific lot of Ro 20-1724.

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of Ro 20-1724 powder in high-quality DMSO or ethanol. For example, for a molecular weight of 278.35 g/mol , dissolve 2.78 mg in 1 mL of solvent.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[8]

Note: The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

II. Determining the Optimal Working Concentration

The optimal working concentration of Ro 20-1724 is cell-type and assay-dependent. A dose-response experiment is essential to determine the most effective concentration for your specific experimental setup.

A. Cell Viability/Cytotoxicity Assay (e.g., MTT or Resazurin Assay)

Before assessing the functional effects of Ro 20-1724, it is important to determine the concentration range that is not cytotoxic to your cells.

Materials:

-

Your cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Ro 20-1724 stock solution

-

MTT or Resazurin reagent

-

Plate reader

Procedure:

-

Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a series of dilutions of the Ro 20-1724 stock solution in complete cell culture medium. A broad range is recommended for the initial experiment (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 200 µM). Include a vehicle control (medium with the same concentration of solvent as the highest Ro 20-1724 concentration).

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of Ro 20-1724.

-

Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, perform the MTT or Resazurin assay according to the manufacturer's protocol.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the Ro 20-1724 concentration to determine the cytotoxic range. For subsequent functional assays, use concentrations that show minimal to no cytotoxicity.

B. Functional Assay (e.g., cAMP Measurement, Cytokine Release, Gene Expression)

Once a non-toxic concentration range has been established, you can proceed to determine the optimal concentration for your desired biological effect.

Materials:

-

Your cell line of interest

-

Complete cell culture medium

-

Appropriate multi-well plates (e.g., 24-well or 6-well)

-

Ro 20-1724 stock solution

-

Reagents for your specific functional assay (e.g., cAMP ELISA kit, cytokine ELISA kit, qPCR reagents)

Procedure:

-

Seed your cells in the appropriate multi-well plates and allow them to adhere or reach the desired confluency.

-

Prepare a series of dilutions of Ro 20-1724 in complete cell culture medium within the non-toxic range determined in the previous step. It is advisable to use a narrower range around the reported IC50 values (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle control.

-

Treat the cells with the different concentrations of Ro 20-1724 for the desired duration. The incubation time should be optimized based on the specific cellular response being measured.

-

At the end of the treatment period, harvest the cells or supernatant for your functional assay.

-

Perform the assay according to the manufacturer's protocol to measure the desired endpoint (e.g., intracellular cAMP levels, concentration of a secreted cytokine, or expression level of a target gene).

-

Plot the measured response against the concentration of Ro 20-1724 to generate a dose-response curve.

-

The optimal working concentration will be the one that gives the desired level of effect (e.g., the EC50 or the concentration that gives a maximal response) without causing significant cytotoxicity.

Experimental Workflow Diagram

The following diagram outlines the general workflow for determining the optimal in vitro working concentration of Ro 20-1724.

Caption: Workflow for determining the optimal working concentration.

Conclusion

Determining the optimal working concentration of Ro 20-1724 is a critical step for obtaining reliable and reproducible in vitro data. By following the protocols outlined in this document, researchers can systematically identify the appropriate concentration range for their specific cell type and experimental endpoint. It is always recommended to consult the literature for starting concentrations and to perform thorough dose-response experiments to validate the optimal concentration in your own experimental system.

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Phosphodiesterase inhibition by Ro 20-1724 reduces hyper-IgE synthesis by atopic dermatitis cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]